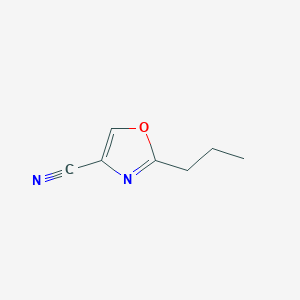
2-Propyl-1,3-oxazole-4-carbonitrile
描述
Synthesis Analysis
The synthesis of oxazole derivatives has been studied extensively. For instance, 5-alkylamino-1,3-oxazole-4-carbonitriles containing a 2-phthalimidoethyl or 3-phthalimidopropyl substituent at position 2 of the oxazole ring were synthesized . In the reaction of 5-(morpholin-4-yl)-2-(2-phthalimidoethy)l-1,3-oxazole-4-carbonitrile with hydrazine hydrate, 2-(2-aminoethyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is formed .Molecular Structure Analysis
The molecular structure of “2-Propyl-1,3-oxazole-4-carbonitrile” is characterized by its molecular formula C8H10N2O. The compound is a member of the oxazole family, which is a class of heterocyclic compounds.Chemical Reactions Analysis
Oxazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, substituted 5- (3,5-dimethyl-1 H -pyrazol-1-yl)-1,3-oxazole-4-carbonitriles differently react with nitrogen bases having different numbers of labile hydrogen atoms .作用机制
Target of Action
The primary targets of 2-Propyl-1,3-oxazole-4-carbonitrile are currently unknown. This compound belongs to the oxazole family, which is known to interact with various enzymes and receptors in biological systems
Mode of Action
. The specific interactions between this compound and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Oxazoles are known to be biologically active and can interact with various biochemical pathways
Pharmacokinetics
Its molecular weight is 136.15 , which may influence its absorption and distribution. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
As a member of the oxazole family, it may exhibit a range of biological activities
生化分析
Biochemical Properties
2-Propyl-1,3-oxazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human cytomegalovirus (HCMV) proteins, exhibiting antiviral activity . The compound’s interaction with these proteins involves binding to specific sites, inhibiting the virus’s replication process. Additionally, this compound has been found to interact with certain enzymes involved in metabolic pathways, influencing their activity and, consequently, the overall metabolic flux .
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in human foreskin fibroblast cells, the compound demonstrated significant antiviral activity against HCMV, affecting the virus’s ability to replicate . Furthermore, this compound has shown potential anticancer properties by inhibiting the growth of certain cancer cell lines . These effects are mediated through alterations in cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as viral proteins and enzymes, inhibiting their activity. For instance, its antiviral activity against HCMV is attributed to its ability to bind to viral DNA polymerase, preventing the replication of the virus . Additionally, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, particularly in antiviral and anticancer applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to increased biological activity . At very high doses, this compound may exhibit toxic or adverse effects, such as cytotoxicity in certain cell lines . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence metabolic flux and metabolite levels by inhibiting specific enzymes involved in these pathways . For example, its interaction with enzymes in the antiviral pathway leads to the inhibition of viral replication, while its interaction with enzymes in the anticancer pathway results in the inhibition of cancer cell growth . These interactions highlight the compound’s potential as a therapeutic agent in treating viral infections and cancer.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biological effects. Studies have shown that this compound accumulates in certain tissues, enhancing its efficacy in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus allows it to interact with viral DNA polymerase, inhibiting viral replication . Additionally, its presence in the cytoplasm enables it to interact with enzymes involved in metabolic pathways, influencing cellular metabolism and function .
属性
IUPAC Name |
2-propyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-3-7-9-6(4-8)5-10-7/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJQNFHYXCSHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(benzenesulfonyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1381155.png)

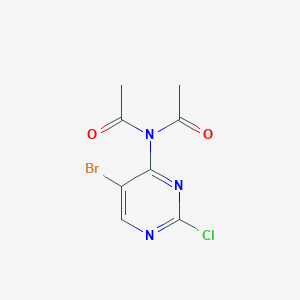
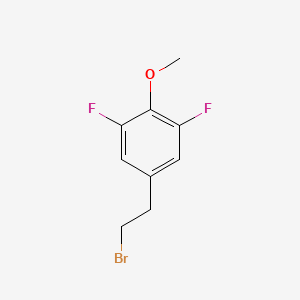
![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1381160.png)

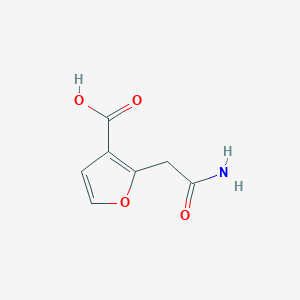

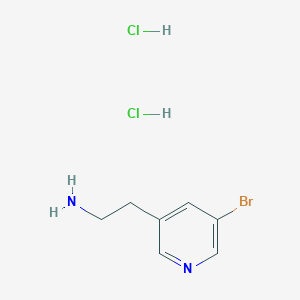
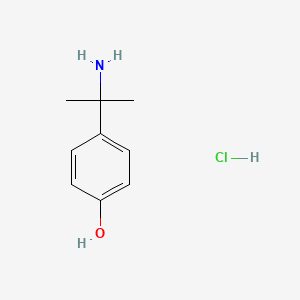
![(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1381172.png)



